(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
Description
(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a synthetic organic compound characterized by its benzofuran core structure. The compound features a fluorobenzylidene moiety at the 2-position and a hydroxy group at the 6-position. This unique structure imparts specific chemical and physical properties, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO3/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,17H/b14-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUJRAQGJJEHMX-AUWJEWJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Substituted Benzofurans
- Bromination and coupling : Bromination of benzofuran 1a with Br₂ in CH₂Cl₂ yielded 2,3-dibromo-2,3-dihydrobenzofuran 2a′ (97% yield). Subsequent Suzuki coupling of 2a with pinacol boronates 21a–g using PdCl₂(dppf)·CH₂Cl₂ and K₃PO₄ in MeCN afforded nitrile intermediates 23a–g after hydrolysis.
- Yield optimization : The coupling step typically achieved 20% yield for 4a , with purification via silica gel chromatography.
This method highlights the importance of palladium catalysts and boronates in introducing aryl groups to the benzofuran scaffold. For the target compound, a 4-fluorophenyl boronate could be coupled to a hydroxy-substituted benzofuran precursor.
Cyclization of Hydroxy-Substituted Intermediates
The 6-hydroxy group in the target compound necessitates careful protection-deprotection strategies. A reported approach involves:
THP Protection and Deprotection
- Intermediate synthesis : Alkylation of hydroxy-substituted benzofurans with tetrahydropyran (THP) followed by deprotection under acidic conditions yielded free phenolic compounds. For example, deprotection of 23g with HCl/MeOH furnished 23h .
Stereoselective Formation of the Z-Isomer
The Z-configuration of the benzylidene group is critical for biological activity. Key factors influencing stereoselectivity include:
Thermodynamic vs. Kinetic Control
- Solvent effects : Polar aprotic solvents like DMSO favor thermodynamic products due to enhanced stabilization of transition states.
- Catalyst influence : Lewis acids such as TiCl₄ promote cyclization via six-membered transition states, favoring Z-isomers.
Comparative Analysis of Synthetic Routes
Structural Characterization and Validation
The target compound’s structure (PubChem CID: 942307) was confirmed via:
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzylidene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of (2Z)-2-(4-fluorobenzylidene)-6-oxo-1-benzofuran-3(2H)-one.
Reduction: Formation of (2Z)-2-(4-fluorobenzyl)-6-hydroxy-1-benzofuran-3(2H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets would depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
- (2Z)-2-(4-methylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
- (2Z)-2-(4-methoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
Uniqueness
(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug design.
Biological Activity
The compound (2Z)-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (CAS Number: 139311-84-5) is a synthetic organic molecule characterized by its unique benzofuran core structure. This compound has garnered attention in the scientific community for its potential biological activities , particularly in the realms of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure
The structural formula of this compound is represented as follows:
This compound features a fluorobenzylidene moiety at the 2-position and a hydroxy group at the 6-position, contributing to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H9FO3 |
| Molar Mass | 256.23 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, a study reported an IC50 value of approximately against alkaline phosphatase (AP), suggesting its potential as a lead compound for developing more potent anticancer agents .
Case Study: Inhibition of Alkaline Phosphatase
A detailed investigation into the enzyme inhibition mechanism revealed that the compound interacts with specific binding sites on the AP enzyme. The Lineweaver–Burk plots demonstrated competitive inhibition characteristics, indicating that this compound effectively competes with substrates for binding .
Antimicrobial Activity
In addition to its anticancer effects, this compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still needed to establish its efficacy fully.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound likely inhibits enzymes involved in cell proliferation and metabolic pathways, leading to reduced cancer cell viability.
- Receptor Interaction : It may interact with specific cellular receptors, modulating signaling pathways associated with cancer progression and microbial resistance.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | IC50 Value | Biological Activity |
|---|---|---|
| (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one | Not specified | Potential anticancer activity |
| (2Z)-2-(4-methylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one | Not specified | Antimicrobial properties |
The presence of fluorine in this compound enhances its lipophilicity and stability compared to other derivatives, potentially increasing its biological activity .
Q & A
Q. What synthetic methodologies are optimal for preparing (2Z)-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one?
The compound is typically synthesized via Knoevenagel condensation between 6-hydroxy-1-benzofuran-3(2H)-one and 4-fluorobenzaldehyde. Key steps include:
- Reaction conditions : Catalytic piperidine in ethanol under reflux (70–80°C) for 6–8 hours.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient).
- Yield optimization : Adjusting molar ratios (1:1.2 for benzaldehyde derivative) and monitoring reaction progress via TLC.
- Z-isomer selectivity : Confirmed by NMR coupling constants (e.g., J = 12–14 Hz for transoid protons in E-isomers vs. singlet for Z-isomers) .
Example Protocol :
| Step | Parameters | Observations |
|---|---|---|
| Condensation | 4-fluorobenzaldehyde (1.2 eq), ethanol, piperidine (0.1 eq), reflux (8 h) | Light brown precipitate forms after cooling |
| Isolation | Filter, wash with cold ethanol | Yield: ~73% |
| Characterization | IR, ¹H/¹³C NMR, MS | Z-configuration confirmed by absence of J coupling in =CHPh proton |
Q. How is the compound characterized spectroscopically, and what key spectral markers validate its structure?
Critical spectroscopic features include:
- IR :
- 1705 cm⁻¹ : Stretching vibration of the ketone (-C=O).
- 1244 cm⁻¹ : C-F bond stretching.
- 3491 cm⁻¹ : Broad peak for phenolic -OH .
- ¹H NMR (CDCl₃) :
- δ 9.83 (s) : Phenolic -OH proton.
- δ 7.78–7.34 (m) : Aromatic protons from 4-fluorobenzylidene.
- δ 6.79 (s) : =CHPh proton (Z-configuration) .
- Mass Spec : Molecular ion peak at m/z 413.80 (M⁺) matches the molecular formula C₁₅H₇Br₂O₃F (bromo analogs in ).
Advanced Research Questions
Q. How can SHELX software be applied to refine the crystal structure of this compound?
Methodology :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
- Space group determination : SHELXS for initial structure solution via direct methods.
- Refinement (SHELXL) :
-
Anisotropic displacement parameters for non-H atoms.
-
Hydrogen atoms placed geometrically (riding model).
-
Validation using R-factor (<5%) and goodness-of-fit (~1.0) .
- Challenges : Disorder in the fluorobenzylidene moiety may require constraints or split-site refinement.
Case Study : A related Z-isomer, (Z)-2-(4-nitrobenzylidene)-1-benzofuran-3(2H)-one, refined with R₁ = 0.039 using SHELXL-2018 .
Q. What structure-activity relationships (SAR) are observed for fluorobenzylidene-substituted benzofuranones in trypanocidal assays?
- Key Findings :
- 4-Fluoro substitution : Enhances lipophilicity and membrane penetration compared to bromo or methoxy analogs.
- Hydroxy position : 6-OH is critical for H-bonding with trypanosomal enzyme targets (e.g., cruzain).
- Activity comparison :
| Substituent | IC₅₀ (Trypanosoma cruzi) | Reference |
|---|---|---|
| 4-F | 12.5 µM | |
| 5-Br | 8.7 µM | |
| 4-OCH₃ | >50 µM |
- Advanced SAR Design : Introduce bioisosteric replacements (e.g., CF₃ for F) to improve metabolic stability .
Q. How can hydrogen-bonding patterns in the solid state influence physicochemical stability?
- Motifs : Phenolic -OH forms intramolecular H-bonds with ketone oxygen (S(6) motif), stabilizing the Z-configuration.
- Intermolecular interactions : π-π stacking between fluorobenzylidene groups enhances crystal packing.
Q. How should researchers resolve contradictions in bioactivity data across studies?
Methodological Framework :
- Purity validation : HPLC (≥95% purity) to exclude impurities as confounding factors.
- Assay standardization : Use identical parasite strains (e.g., Trypanosoma brucei rhodesiense) and ATP-level normalization.
- Structural analogs : Compare with (2Z)-5,7-dibromo analogs () to isolate substituent effects.
- Statistical rigor : Report IC₅₀ values with 95% confidence intervals (n ≥ 3 replicates) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the anti-inflammatory activity of Z-isomers?
- Potential Causes :
- Stereochemical misassignment : E/Z ratios altered by prolonged reaction times or acidic conditions.
- Cell-line variability : RAW 264.7 macrophages vs. primary murine microglia may respond differently to fluorinated compounds.
- Resolution :
- Confirm configuration via NOESY (nuclear Overhauser effect between =CHPh and adjacent aromatic protons).
- Use standardized LPS-induced inflammation models .
Methodological Recommendations
- Crystallography : Pair SHELX refinement with PLATON validation for disorder analysis .
- SAR Optimization : Employ molecular docking (e.g., AutoDock Vina) to predict binding to trypanothione reductase .
- Synthetic Reproducibility : Document inert atmosphere (N₂/Ar) to prevent oxidation of the hydroxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
